3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Beschreibung

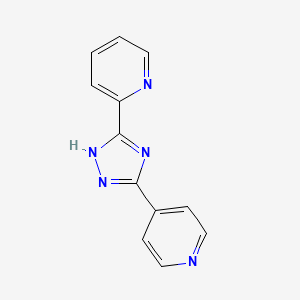

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFXUCJTFGKKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384397 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36770-50-0 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole?

An In-depth Technical Guide to 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Introduction

This compound is a heterocyclic organic compound featuring a central 1,2,4-triazole ring substituted with a 2-pyridyl group at the 3-position and a 4-pyridyl group at the 5-position. This specific arrangement of nitrogen-containing aromatic rings makes it a highly versatile multitopic bridging ligand in coordination chemistry.[1][2] Its structural rigidity, combined with the presence of multiple nitrogen donor atoms, allows it to coordinate with various metal ions to form diverse and intricate structures, including one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).[1][2]

The unique electronic properties of the 1,2,4-triazole core, known for its electron-deficient nature, also make its derivatives valuable in materials science.[3][4] These compounds often exhibit excellent electron-transport and hole-blocking capabilities, which are crucial for applications in electronic devices such as organic light-emitting diodes (OLEDs).[3][4] This guide provides a comprehensive overview of the synthesis, structural characteristics, spectroscopic properties, coordination behavior, and applications of this compound, intended for researchers and professionals in chemistry and materials science.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. While various synthetic routes exist for substituted triazoles, a common approach for a related compound, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, involves the reaction of isonicotinic acid with hydrazine, followed by a deamination step, which can be adapted.[1] The causality for key steps is rooted in fundamental organic reaction mechanisms: the initial reaction forms a mixture of amino-triazole and the desired triazole, and the subsequent deamination selectively removes the amino group.

Experimental Protocol: Synthesis of 3,5-dipyridyl-1,2,4-triazole derivatives

This protocol is based on a reported method for a similar compound and serves as a representative example.[1]

-

Initial Reaction:

-

Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) in a 15 ml Teflon-lined reactor.

-

Rationale: The Teflon-lined reactor is crucial for handling the corrosive reagents and high temperatures required for the reaction.

-

Heat the sealed reactor at 186°C for 48 hours. This step facilitates the condensation and cyclization reactions.

-

After cooling, dilute the resulting liquid with water. .

-

-

Precipitation and Isolation:

-

Adjust the pH of the solution from approximately 9 to 6 using a HCl solution.

-

Rationale: Neutralizing the basic solution causes the less soluble organic product to precipitate out.

-

A white precipitate will form, which is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

-

Collect the precipitate by filtration. .

-

-

Deamination:

-

Dissolve the mixed product (approx. 2.38 g) in aqueous HCl (6M, 3 mL).

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol).

-

Rationale: In the acidic solution, NaNO₂ forms nitrous acid (HNO₂), which reacts with the primary amino group on the triazole ring to form an unstable diazonium salt. This salt readily decomposes, releasing nitrogen gas and resulting in the deaminated triazole. The evolution of gas bubbles is a key indicator of this reaction.

-

Stir the mixture for 5-6 hours to ensure the reaction goes to completion. .

-

-

Final Product Isolation and Purification:

-

Adjust the pH from approximately 4 to 6.5 with a 10% NaOH solution to precipitate the final product.

-

Filter the white precipitate and dry it in the air.

-

Recrystallize the crude product from ethanol to obtain colorless needles of the pure compound.[1]

-

Caption: Workflow for the synthesis of dipyridyl-triazole.

Structural and Spectroscopic Properties

The structural and spectroscopic characteristics of this compound are fundamental to understanding its behavior in coordination and materials science applications.

Molecular Structure

The molecule consists of a planar 1,2,4-triazole ring linked to two pyridyl rings. Due to steric hindrance, the pyridyl rings are typically twisted out of the plane of the central triazole ring. In related crystal structures, such as 3-(2-Pyrid-yl)-5-(4-pyrid-yl)-4-(p-tol-yl)-1H-1,2,4-triazole, the dihedral angles between the triazole ring and the 2-pyridyl and 4-pyridyl rings are reported to be 28.12° and 34.62°, respectively.[5] This non-planar conformation is a key feature influencing its packing in the solid state and its coordination geometry with metal ions.

Caption: Chemical structure of the topic molecule.

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of the compound. The following table summarizes key data reported for a closely related analogue, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[1]

| Technique | Observed Data | Interpretation |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 8.78 (4H, d), 8.02 (4H, d) | Doublets corresponding to the protons on the two pyridyl rings. |

| IR (KBr pellet, cm⁻¹) | 1607 (s), 1448 (m), 983 (m), 724 (m) | Characteristic vibrations for C=N and C=C stretching in the aromatic rings. |

| Mass Spec. (MS, m/z) | 224.2 (100%, M+H) | The molecular ion peak plus a proton, confirming the molecular weight of 223.23 g/mol . |

| Elemental Analysis | Calc. for C₁₂H₉N₅·0.5H₂O: C 57.59, H 4.83, N 27.98%. Found: C 57.28, H 4.70, N 27.90%. | Confirms the elemental composition of the synthesized compound. |

Coordination Chemistry and Applications

The true utility of this compound lies in its function as a ligand for constructing complex metal-organic architectures.

Coordination Behavior

As a ligand, it possesses multiple nitrogen atoms from both the pyridyl and triazole rings that can act as Lewis basic sites to coordinate with metal centers.[6][7] This allows it to act as a "bridging" ligand, connecting multiple metal ions to extend the structure into one, two, or three dimensions.[1] It has been successfully used to synthesize coordination compounds with various transition metals, including copper(II), cobalt(II), and nickel(II).[2] The resulting complexes often exhibit intriguing architectures and topologies, which can be influenced by synthetic conditions such as the solvent system.[2] For instance, solvothermal reactions of this ligand with cobalt salts have been shown to produce different crystalline phases depending on the solvent ratios.[2]

Caption: Chelation of a metal ion (M) by the ligand (L).

Potential Applications

The properties of this ligand and its metal complexes make them suitable for several advanced applications:

-

Gas Storage and Molecular Recognition: The porous structures of MOFs constructed from this ligand can be used for the selective adsorption and storage of gases like H₂ and CO₂.[2]

-

Luminescent Materials: The 1,2,4-triazole system is known for its excellent electron-transport properties, making its derivatives, including this compound, promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.[3][4]

-

Catalysis: The well-defined metal centers within coordination polymers can act as active sites for heterogeneous catalysis.

-

Drug Development: The 1,2,4-triazole nucleus is a common scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] For example, related 3-phenyl-5-pyridyl-1,2,4-triazole derivatives have been investigated as potent inhibitors of the enzyme xanthine oxidoreductase.[11]

Conclusion

This compound is a molecule of significant interest due to its robust chemical properties and versatile functionality. Its synthesis, while requiring careful control, is accessible through established organic chemistry methods. The compound's true strength lies in its role as a molecular building block. Its ability to coordinate with metal ions in predictable yet flexible ways has led to the creation of novel supramolecular structures and functional materials. For researchers in coordination chemistry, crystal engineering, and materials science, this pyridyl-triazole ligand offers a rich platform for developing new materials with tailored properties for applications ranging from gas storage to advanced electronics and pharmacology.

References

-

[SYNTHESIS, SPECTROSCOPIC AND BIOLOGICAL ASPECTS OF 3-(PYRIDIN-4-YL)-[1][2][3] TRIAZOLO [3,4-B][1][2][12]THIADIAZOLE. IJRPC.]([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2-Pyrid-yl)-5-(4-pyrid-yl)-4-(p-tol-yl)-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. ijsr.net [ijsr.net]

- 11. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,4-Bis(2-pyridyl)-5-(3-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole and Its Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1] This technical guide provides an in-depth exploration of the synthesis of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole, a key building block for novel therapeutic agents. We will dissect the prevalent synthetic strategies, elucidating the underlying chemical principles and offering field-proven insights into experimental design and execution. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the efficient and strategic synthesis of this important class of molecules.

Introduction: The Significance of Pyridyl-Substituted 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole ring system is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] The incorporation of pyridyl substituents introduces hydrogen bond acceptors and potential coordination sites for metal-based therapeutics, further enhancing the pharmacological potential of the resulting molecules. These dipyridyl-1,2,4-triazole scaffolds have demonstrated a wide array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic placement of the nitrogen atoms in the pyridyl rings allows for fine-tuning of the molecule's electronic and steric properties, making them attractive candidates for targeted drug design. The synthesis of unsymmetrical dipyridyl triazoles, such as the title compound, offers a pathway to novel chemical entities with unique structure-activity relationships.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be broadly categorized into several key methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Cornerstone Approach: Base-Catalyzed Condensation of Nitriles and Hydrazides

This is arguably the most direct and widely employed method for the synthesis of 3,5-disubstituted-1,2,4-triazoles.[4] The reaction proceeds via the condensation of a nitrile with a hydrazide, typically in the presence of a base at elevated temperatures.

To synthesize the unsymmetrical this compound, two convergent pathways are possible:

-

Pathway A: Reaction of 2-cyanopyridine with isonicotinohydrazide.

-

Pathway B: Reaction of 4-cyanopyridine with picolinohydrazide.

The causality behind this reaction lies in the nucleophilic attack of the hydrazide on the electrophilic carbon of the nitrile, followed by an intramolecular cyclization and dehydration to form the stable triazole ring. The base, commonly potassium carbonate or sodium methoxide, serves to deprotonate the hydrazide, increasing its nucleophilicity.

Diagram 1: General Workflow for Nitrile-Hydrazide Condensation

Caption: A streamlined workflow for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

The Amidrazone Cyclization Route

An alternative and equally effective strategy involves the preparation and subsequent cyclization of an amidrazone intermediate. Amidrazones can be synthesized from the reaction of a nitrile with hydrazine. The resulting amidrazone is then reacted with a carboxylic acid derivative (such as an acid chloride or ester) to form an N-acylamidrazone, which undergoes cyclodehydration to yield the 1,2,4-triazole.

For the synthesis of this compound, one could envision reacting picolinimidohydrazide (from 2-cyanopyridine and hydrazine) with isonicotinoyl chloride. This method offers a high degree of control over the substitution pattern.

Diagram 2: Plausible Reaction Mechanism for Nitrile-Hydrazide Condensation

Caption: The key steps in the formation of the 1,2,4-triazole ring.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of related 3,5-disubstituted-1,2,4-triazoles and serve as a robust starting point for the synthesis of the title compound.[5]

Protocol 1: One-Pot Synthesis of this compound via Nitrile-Hydrazide Condensation

Materials:

-

2-Cyanopyridine (1.0 mmol, 104.1 mg)

-

Isonicotinohydrazide (1.0 mmol, 137.1 mg)

-

Potassium Carbonate (K₂CO₃) (0.5 mmol, 69.1 mg)

-

n-Butanol (3 mL)

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine, isonicotinohydrazide, and potassium carbonate.

-

Add n-butanol to the flask.

-

Place the flask in a pre-heated oil bath at 160 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

Upon completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of ice-cold water and stir until a solid precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to afford the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides representative data for a closely related compound, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, which can be used as a reference for the characterization of the title compound.[5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |

| 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | C₁₂H₉N₅ | 223.24 | ~9 (overall) | >300 | 8.78 (d, 4H), 8.02 (d, 4H) | 1607, 1448, 1144, 983, 838, 724, 513 | 224.2 (M+H)⁺ |

| This compound | C₁₂H₉N₅ | 223.24 | Expected >70 | - | - | - | - |

Note: The data for the title compound is expected and should be determined experimentally.

Conclusion and Future Directions

The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies, primarily the base-catalyzed condensation of nitriles and hydrazides. This technical guide provides a solid foundation for researchers to embark on the synthesis of these valuable compounds. The versatility of the 1,2,4-triazole core, coupled with the unique properties of the pyridyl substituents, ensures that this class of molecules will continue to be a fertile ground for the discovery of novel therapeutic agents. Future work should focus on the diversification of this scaffold through the introduction of various substituents on the pyridyl rings to explore new regions of chemical space and to optimize the pharmacological properties of these promising compounds.

References

-

Liu, L.-L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank, 2008(3), M564. [Link]

- Yeung, K.-S., Farkas, M. E., Kadow, J. F., & Meanwell, N. A. (2005). A base-catalyzed, direct synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides. Tetrahedron Letters, 46(20), 3429-3432.

- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 13(1), 104-131.

- Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A one-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. Journal of organic chemistry, 76(4), 1177-1179.

- A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy, 9(7), 1-35.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982278.

- Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. Organic letters, 17(5), 1184-1187.

- Xia, J., Huang, X., & Cai, M. (2019). A facile and versatile copper-catalyzed one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. Synthesis, 51(10), 2014-2022.

-

Synthesis of 1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Mallakpour, S., & Rafiee, Z. (2007). A novel one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.

- Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. (2009). Journal of Medicinal Chemistry, 52(1), 141-151.

- Synthesis of new 1,2,4-triazole derivatives with expected biological activities. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 825-836.

- Exploring recent developments on 1,2,4-triazole: Synthesis and biological applications. (2022). Journal of Molecular Structure, 1262, 133036.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Pharmaceuticals, 14(3), 224.

- Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022). Journal of Molecular Structure, 1248, 131456.

- Synthesis of 1,2,4-triazole compounds. (2022). Chemistry of Heterocyclic Compounds, 58(1), 1-20.

- New application of 1,2,4-triazole derivatives as antitubercular agents. Structure, in vitro screening and docking studies. (2019). Molecules, 24(12), 2328.

- Triazoles and their derivatives: Chemistry, synthesis, and therapeutic applic

- Preparation, spectra characterization of new 1,2,4-triazole derivatives and its complexities with some transition metal ions. (2017). Journal of Applicable Chemistry, 6(5), 899-908.

- 5-(4-pyrid-yl)-4-(p-tol-yl)-1H-1,2,4-triazole. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(6), o1225.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 53-59.

- Discovery, synthesis, and optimization of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis. (2021). Journal of Medicinal Chemistry, 64(15), 11475-11497.

- Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (2021).

- Studies on the synthesis of some new 1,2,4-triazoles derivatives and evaluation for their anti-tubercular activity profiles. (2018). Research Journal of Pharmacy and Technology, 11(8), 3465-3470.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). Cancer Drug Resistance, 5(4), 934-948.

Sources

An In-Depth Technical Guide to the Crystal Structure of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Foreword: Unveiling the Molecular Architecture of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals dedicated to advancing the frontiers of chemical and pharmaceutical sciences, this guide offers a comprehensive exploration of the synthesis, structural characteristics, and potential applications of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole. This molecule, a fascinating confluence of pyridyl and triazole moieties, stands as a testament to the intricate beauty of heterocyclic chemistry. Its unique electronic and structural attributes make it a compelling candidate for applications ranging from coordination chemistry to medicinal research. In the following sections, we will delve into the nuanced details of its molecular architecture, drawing upon established synthetic protocols and crystallographic data from its coordination complexes to illuminate its fundamental properties. While the crystal structure of the free ligand is not yet publicly available, a detailed analysis of its coordinated form within a metal complex provides invaluable insights into its geometric parameters and bonding characteristics.

Synthetic Pathways and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a multi-step process, culminating in the formation of the triazole ring. A common and effective strategy involves the condensation of a pyridine-containing hydrazide with a pyridine-containing nitrile or imidate, followed by cyclization.

Generalized Synthetic Protocol

The following protocol outlines a representative synthesis, drawing from established methodologies for related pyridyl-triazole compounds.

Step 1: Synthesis of Isonicotinohydrazide Isonicotinic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl isonicotinate. This ester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux to produce isonicotinohydrazide.

Step 2: Synthesis of 2-Cyanopyridine 2-Bromopyridine can be converted to 2-cyanopyridine through a nucleophilic substitution reaction, for example, using copper(I) cyanide in a high-boiling solvent like DMF or through palladium-catalyzed cyanation reactions.

Step 3: Condensation and Cyclization to form this compound Isonicotinohydrazide is reacted with 2-cyanopyridine in the presence of a base, such as potassium carbonate, in a high-boiling solvent like ethylene glycol. The reaction mixture is heated to promote condensation and subsequent intramolecular cyclization to form the desired 1,2,4-triazole ring.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The synthesized compound is typically characterized using a suite of spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the 2-pyridyl and 4-pyridyl rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. The N-H proton of the triazole ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the two pyridyl rings and the triazole ring. The chemical shifts of the triazole carbons will be indicative of the successful formation of the heterocyclic core.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=N and C=C stretching vibrations of the pyridyl and triazole rings. The N-H stretching vibration of the triazole ring is also a key diagnostic peak.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₁₂H₉N₅.

Molecular Structure and Crystallographic Analysis

While the crystal structure of the free ligand this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), an analysis of its structure within a coordination complex provides significant insights into its molecular geometry. The data presented here is derived from the crystal structure of aqua-bis(3-(2-pyridyl)-5-(4-pyridyl)-1H-1,2,4-triazole-κ²N,N′)copper(II) sulfate tetrahydrate[1]. In this complex, the triazole ligand acts as a bidentate chelating agent, coordinating to the copper(II) ion through a nitrogen atom from the 2-pyridyl ring and an adjacent nitrogen atom from the triazole ring.

Caption: Molecular structure of this compound.

Bond Lengths and Angles

The bond lengths and angles within the coordinated ligand are expected to be slightly perturbed compared to the free ligand due to the effects of metal coordination. However, they provide a reliable approximation of the molecular geometry.

| Bond | Length (Å) (from Cu complex) [1] | Angle | Degree (°) (from Cu complex) [1] |

| N1-N2 | 1.38 | N1-N2-C3 | 105.2 |

| N2-C3 | 1.32 | N2-C3-N4 | 113.1 |

| C3-N4 | 1.36 | C3-N4-C5 | 104.8 |

| N4-C5 | 1.33 | N4-C5-N1 | 112.5 |

| C5-N1 | 1.35 | C5-N1-N2 | 104.4 |

| C3-(2-pyridyl) | 1.47 | N2-C3-(2-pyridyl) | 122.3 |

| C5-(4-pyridyl) | 1.48 | N4-C3-(2-pyridyl) | 124.6 |

| N1-C5-(4-pyridyl) | 123.1 | ||

| N4-C5-(4-pyridyl) | 124.4 |

Torsional Angles and Molecular Planarity

A key structural feature of this compound is the relative orientation of the three heterocyclic rings. The molecule is not entirely planar. The dihedral angle between the triazole ring and the 2-pyridyl ring, and between the triazole ring and the 4-pyridyl ring, dictates the overall three-dimensional shape of the molecule. In related structures, these dihedral angles can vary significantly depending on the substitution pattern and the crystal packing forces[2][3]. This non-planarity can have important implications for its coordination behavior and its ability to engage in intermolecular interactions.

Intermolecular Interactions and Supramolecular Chemistry

In the solid state, molecules of this compound and its derivatives are expected to exhibit a range of non-covalent interactions that govern their crystal packing.

Hydrogen Bonding

The N-H group of the triazole ring is a potent hydrogen bond donor, and the nitrogen atoms of the pyridyl and triazole rings are effective hydrogen bond acceptors. This facilitates the formation of robust intermolecular hydrogen bonding networks, which can lead to the formation of one-, two-, or three-dimensional supramolecular architectures.

π-π Stacking Interactions

The electron-rich pyridyl and triazole rings are prone to π-π stacking interactions. These interactions, where the aromatic rings stack in a parallel or offset fashion, play a crucial role in stabilizing the crystal structure. The centroid-to-centroid distances in such interactions are typically in the range of 3.5-4.0 Å[2].

Caption: Key intermolecular interactions in pyridyl-triazole crystal structures.

Coordination Chemistry and Applications

The presence of multiple nitrogen atoms makes this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a bridging or chelating ligand allows for the formation of diverse and intricate metal-ligand networks[1].

The coordination of this ligand to metal centers can lead to materials with interesting magnetic, optical, and catalytic properties. Furthermore, the triazole moiety is a well-known pharmacophore, and its combination with pyridyl groups suggests potential applications in drug design and development, particularly in the design of enzyme inhibitors and other therapeutic agents[4].

Conclusion

This compound is a molecule of significant interest due to its versatile synthetic accessibility, rich structural features, and broad potential for application. While the crystal structure of the free ligand remains to be elucidated, analysis of its coordinated form provides a solid foundation for understanding its molecular geometry. The interplay of hydrogen bonding and π-π stacking interactions governs its supramolecular assembly, and its multidentate nature makes it a valuable building block in coordination chemistry and materials science. Further exploration of this and related pyridyl-triazole systems will undoubtedly continue to yield exciting discoveries in both fundamental and applied chemical research.

References

-

Crystal structure of aqua-bis(3-(2-pyridyl)-5-(4-pyridyl)-1H-1,2,4-triazole-κ2N,N′)copper(II) sulfate tetrahydrate, C24H28CuN10O9S. (2015). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

6-(3-Pyridyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

3-(2,5-Dimethyl-pyrrol-1-yl)-5-(3-pyridyl)-4-(4-pyridyl)-4H-1,2,4-triazole. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

-

Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. (2023). Crystal Growth & Design. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). Molecules. [Link]

-

Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. (2009). Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Bis(2-pyridyl)-5-(3-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: A Technical Guide

Molecular Structure and Key Features

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole is a bi-heterocyclic ligand featuring a central 1,2,4-triazole ring substituted with a 2-pyridyl group at the 3-position and a 4-pyridyl group at the 5-position. The presence of multiple nitrogen atoms makes it an excellent chelating agent for metal ions, a property that has been explored in the development of spin-crossover complexes and other coordination compounds.[1] The molecular structure dictates its spectroscopic signature, with the interplay of the aromatic pyridyl rings and the triazole core defining its electronic and vibrational properties.

Caption: Molecular Structure of this compound.

Synthesis Pathway

A plausible synthetic route to this compound, based on established methods for similar 1,2,4-triazole derivatives, involves the condensation of a pyridine-derived amidrazone with a pyridine-derived acylating agent, followed by cyclization.[1]

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by vibrations of the triazole and pyridine rings. The absence of a carbonyl (C=O) stretch and the presence of characteristic C=N and N-H stretches are key diagnostic features.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale and Comparative Data |

| 3150 - 3000 | Aromatic C-H Stretch | Medium to weak, sharp bands | Typical for pyridyl and triazole C-H bonds.[2] |

| ~3120 | N-H Stretch (Triazole) | Medium, broad | Characteristic of N-H stretching in the triazole ring.[2] |

| 1610 - 1550 | C=N Stretch (Triazole & Pyridine) | Strong to medium | Overlapping stretches from both ring systems.[3] |

| 1500 - 1400 | C=C Stretch (Pyridine) | Strong to medium | Aromatic ring skeletal vibrations.[4] |

| 1250 - 1150 | C-N Stretch | Medium | C-N stretching within the heterocyclic systems.[5] |

| Below 1000 | Ring Bending Modes | Multiple sharp bands | Out-of-plane bending of C-H and ring deformation modes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will be dominated by signals from the protons on the two pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the triazole ring. The triazole N-H proton is expected to be a broad singlet at a downfield chemical shift.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~13.0 - 14.0 | broad singlet | 1H | Triazole N-H | The acidic proton on the triazole ring is typically deshielded.[6] |

| ~8.7 - 8.9 | doublet | 2H | H-2', H-6' (4-pyridyl) | Protons adjacent to the nitrogen in the 4-pyridyl ring are significantly deshielded.[4] |

| ~8.6 - 8.8 | doublet | 1H | H-6" (2-pyridyl) | The proton adjacent to the nitrogen in the 2-pyridyl ring.[7] |

| ~8.0 - 8.2 | doublet | 2H | H-3', H-5' (4-pyridyl) | Protons on the 4-pyridyl ring.[4] |

| ~7.8 - 8.0 | triplet | 1H | H-4" (2-pyridyl) | The proton at the 4-position of the 2-pyridyl ring. |

| ~7.3 - 7.5 | multiplet | 2H | H-3", H-5" (2-pyridyl) | Protons on the 2-pyridyl ring. |

The ¹³C NMR spectrum will show signals for the carbon atoms in both the triazole and pyridine rings. The carbons attached to nitrogen atoms will appear at lower field (higher ppm).

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~160 - 165 | C-3, C-5 (Triazole) | Carbons in the triazole ring are significantly deshielded.[6] |

| ~150 - 155 | C-2', C-6' (4-pyridyl) & C-2", C-6" (2-pyridyl) | Carbons adjacent to the nitrogen atoms in the pyridine rings.[4] |

| ~135 - 140 | C-4' (4-pyridyl) & C-4" (2-pyridyl) | The para-carbon in the 4-pyridyl ring and the corresponding carbon in the 2-pyridyl ring. |

| ~120 - 125 | C-3', C-5' (4-pyridyl) & C-3", C-5" (2-pyridyl) | The remaining carbons of the pyridine rings.[4] |

Mass Spectrometry

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Fragmentation will likely involve the loss of small molecules like N₂ and HCN, as well as cleavage of the pyridine rings.

| m/z | Proposed Fragment | Rationale |

| 223 | [M]⁺ | Molecular ion (C₁₂H₉N₅)⁺.[8] |

| 195 | [M - N₂]⁺ | Loss of a nitrogen molecule from the triazole ring.[9] |

| 168 | [M - N₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide. |

| 119 | [C₇H₅N₂]⁺ | Fragment corresponding to the pyridyl-triazole core. |

| 78 | [C₅H₄N]⁺ | Fragment corresponding to a pyridine ring. |

UV-Vis Spectroscopy

The UV-Vis spectrum, likely recorded in a solvent like ethanol or methanol, is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic system.

| λmax (nm) | Transition | Rationale and Comparative Data |

| ~250 - 280 | π → π | Associated with the conjugated π-system of the pyridine and triazole rings.[10][11] |

| ~300 - 320 | n → π | A weaker absorption band arising from the non-bonding electrons on the nitrogen atoms.[10] |

Experimental Protocols

While specific experimental details for this compound are not published, the following general protocols for obtaining the spectroscopic data are recommended:

-

FT-IR: Spectra should be recorded on a Fourier Transform Infrared spectrometer using KBr pellets or as a thin film. Data should be collected over a range of 4000-400 cm⁻¹.

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer. Deuterated solvents such as DMSO-d₆ or CDCl₃ can be used, with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) is recommended to confirm the molecular formula.

-

UV-Vis: The UV-Vis absorption spectrum should be recorded using a double-beam spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

Conclusion

The spectroscopic data presented in this guide, while predictive, is based on a solid foundation of data from structurally similar compounds and fundamental spectroscopic principles. This information serves as a valuable resource for the identification and characterization of this compound and will aid researchers in its application in various fields of chemical science. Experimental verification of this data is highly encouraged.

References

-

Yuan, L.-T., Zhang, H., Wang, Z.-X., & Qu, Z.-R. (2009). 3-(2-Pyrid-yl)-5-(4-pyrid-yl)-4-(p-tol-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1225. [Link][12]

-

Zhang, X., Liu, W., Jin, X., Gao, H., & Li, B. (2020). Crystal structure of aqua-bis(3-(2-pyridyl)-5-(4-pyridyl)-1H-1,2,4-triazole-κ2N,N′)copper(II) sulfate tetrahydrate, C24H28CuN10O9S. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 835-837. [Link][13]

-

Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link][6]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from RSC Publishing. [Link][5]

-

Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles Electronic Supplementary Material (ESI) for Green Chemistry. (n.d.). Retrieved from RSC Publishing. [Link][7]

-

Alam, M. M. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 176-182. [Link][3]

-

Seredyuk, M., Muñoz, M. C., Chastanet, G., Létard, J.-F., & Real, J. A. (2012). Stepwise Spin Transitions of Spin-Crossover Complexes Based in 3-(2-Pyridyl)-1,2,4-triazole Ligands Associated with Symmetry Change in Hydrogen Bonding Interactions. Inorganic Chemistry, 51(10), 5777-5789. [Link][1]

-

Sáenz, J., de la Cuesta, E., Avendaño, C., & Menéndez, J. C. (2009). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Tetrahedron, 65(48), 9997-10004. [Link][14]

-

Klapötke, T. M., & Stierstorfer, J. (2009). Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Crystal Growth & Design, 9(11), 4849-4861. [Link][4]

-

Gökce, H., Öztürk, N., Taşan, M., Alpaslan, Y. B., & Alpaslan, G. (2015). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Spectroscopy Letters, 48(8), 584-596. [Link][15]

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link][16]

-

Black, D. StC., & McLean, I. A. (1975). Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. Australian Journal of Chemistry, 28(9), 2089-2091. [Link][9]

-

Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 9(4), 1-8. [Link][2]

-

Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, Q. (2019). Crystal Structure, Spectroscopy and Photocatalytic Properties of a Co(II) Complex Based on 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic Acid. Molecules, 24(18), 3349. [Link][10]

-

SpectraBase. (n.d.). 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. [Link][11]

Sources

- 1. Stepwise Spin Transitions of Spin-Crossover Complexes Based in 3-(2-Pyridyl)-1,2,4-triazole Ligands Associated with Symmetry Change in Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. rsc.org [rsc.org]

- 8. This compound, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 9. connectsci.au [connectsci.au]

- 10. mdpi.com [mdpi.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 3-(2-Pyrid-yl)-5-(4-pyrid-yl)-4-(p-tol-yl)-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole (CAS No. 36770-50-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer properties.[1] This document details the synthesis, physicochemical properties, spectroscopic characterization, and potential therapeutic applications of this specific di-pyridyl substituted triazole, providing a foundational resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, which imparts unique physicochemical properties that are highly advantageous for drug design. These properties include metabolic stability, the capacity for hydrogen bonding, and the ability to coordinate with metal ions in biological targets. Consequently, the 1,2,4-triazole moiety is a constituent of numerous clinically approved drugs with diverse therapeutic applications.

The subject of this guide, this compound, combines the versatile 1,2,4-triazole core with two pyridine rings. The pyridine functional groups can further enhance the molecule's ability to penetrate biological membranes and interact with specific targets, making this compound a promising candidate for the development of novel therapeutic agents. This guide will delve into the technical details of this compound, providing a solid foundation for its further investigation and application.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36770-50-0 | [2][3] |

| Molecular Formula | C₁₂H₉N₅ | [2] |

| Molecular Weight | 223.24 g/mol | [2] |

| Appearance | White to off-white powder | General Observation |

| Purity | ≥99% (commercially available) | [2] |

While detailed experimental data for some properties of this specific molecule are not widely published, typical characteristics of similar 1,2,4-triazole derivatives are provided below for reference.

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the two pyridine rings. The chemical shifts and coupling patterns will be indicative of the substitution pattern on each ring. Protons closer to the nitrogen atoms will typically appear at a lower field (higher ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The carbon atoms of the triazole ring will have characteristic chemical shifts, as will the carbons of the pyridine rings.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=N and N-N stretching of the triazole and pyridine rings, and ring stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 223.24.

Synthesis of this compound

The synthesis of asymmetrically substituted 1,2,4-triazoles can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate intermediate, such as a thiosemicarbazide or an amidrazone. While a specific protocol for the target molecule is not detailed in the available literature, a plausible synthetic strategy can be derived from the synthesis of similar compounds like 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[4]

A generalized synthetic approach is outlined below:

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Pyridine-2-carbohydrazide: Pyridine-2-carboxylic acid is reacted with an excess of hydrazine hydrate under reflux conditions. Upon cooling, the product crystallizes and can be collected by filtration.

-

Step 2: Synthesis of N-(pyridin-4-ylcarbonothioyl)-pyridine-2-carbohydrazide: The pyridine-2-carbohydrazide is then treated with pyridine-4-isothiocyanate in a suitable solvent such as ethanol, followed by heating under reflux to yield the corresponding acylthiosemicarbazide.

-

Step 3: Cyclization to this compound: The acylthiosemicarbazide intermediate undergoes cyclization in the presence of an aqueous base, such as sodium hydroxide, upon heating. The reaction mixture is then cooled and neutralized to precipitate the final product, which can be purified by recrystallization.

Potential Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents. The presence of two pyridine rings in this compound suggests several promising avenues for investigation.

4.1. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of 1,2,4-triazole derivatives.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, interaction with DNA, and induction of apoptosis. The specific substitution pattern of this compound may confer selectivity towards certain cancer cell lines. Further screening against a panel of human cancer cell lines is warranted to elucidate its potential as an anticancer agent.

4.2. Antimicrobial Activity

The 1,2,4-triazole nucleus is also a key component of many antifungal and antibacterial drugs.[1] These compounds often act by inhibiting essential microbial enzymes. The di-pyridyl substitution in the target molecule could enhance its antimicrobial spectrum and potency. Investigations into its minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria and fungi would be a valuable next step.

Workflow for Biological Evaluation:

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. This compound, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.org [mdpi.org]

- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: A Technical Guide for Researchers

For Immediate Reference: Key Hazard Information

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Introduction

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole is a heterocyclic compound of interest in various research and development fields, including medicinal chemistry and materials science. As with any chemical entity, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known health and safety information for this compound, drawing from available data and the broader toxicological context of the 1,2,4-triazole chemical class. The information herein is intended to empower researchers, scientists, and drug development professionals to handle this substance with the highest degree of safety and diligence.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications indicate that the primary routes of hazardous exposure are through direct contact with the skin and eyes, and through inhalation of its dust or aerosolized particles.

The 1,2,4-Triazole Core: A Broader Toxicological Perspective

While specific toxicological data for this compound is limited, the parent compound, 1,2,4-triazole, has undergone more extensive study. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3] Animal studies on 1,2,4-triazole have indicated potential teratogenic effects at maternally toxic doses.[4] Given the shared chemical scaffold, it is prudent to handle all derivatives of 1,2,4-triazole, including the subject of this guide, with a high degree of caution until more specific data becomes available.

First-Aid Measures: An Immediate Response Protocol

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended:

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so.[6] If eye irritation persists, seek immediate medical attention.[6]

-

In case of skin contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation occurs, seek medical advice.[6]

-

In case of inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[5] If the individual feels unwell or if respiratory symptoms develop, call a poison center or doctor.[6][7]

-

In case of ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting.[8] If the individual feels unwell, seek medical advice.[6]

It is imperative to show the safety data sheet to the attending medical professional.

Caption: Emergency First-Aid Workflow for Exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

-

Hazardous Combustion Products: As a nitrogen-containing heterocyclic compound, hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx), may be released upon combustion.[5][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][5]

As with many fine organic powders, there is a potential for dust explosion if the particles are finely dispersed in the air in the presence of an ignition source.[2]

Accidental Release

For accidental spills, the following protocol should be followed:

-

Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including a dust respirator, chemical-resistant gloves, and safety goggles.[2][6]

-

Containment and Cleanup: Avoid generating dust.[9] Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[2][5]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[7]

Handling, Storage, and Personal Protection

Safe Handling

To ensure safe handling, the following practices are essential:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid contact with skin and eyes by wearing appropriate PPE.[10]

-

Avoid the formation of dust and aerosols.[10]

-

Wash hands thoroughly after handling the compound.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage

Proper storage is crucial for maintaining the stability of the compound and ensuring safety:

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated place.[11]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of laboratory safety when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][6][7]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved dust respirator should be used.[2][6]

Caption: Recommended Personal Protective Equipment (PPE).

Toxicological and Ecological Information

Toxicology

As of the date of this guide, there is no specific published data on the acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. However, the parent 1,2,4-triazole has an oral LD50 of 1648 mg/kg in rats and is suspected of causing reproductive toxicity.[4][12] Researchers should treat this compound as potentially harmful and handle it with appropriate precautions until more specific data is available.

Ecology

There is no specific data available on the environmental fate and ecotoxicity of this compound. To prevent environmental contamination, do not allow the material to enter drains or waterways.[7] The parent compound, 1,2,4-triazole, is known to be harmful to aquatic organisms.[2]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Conclusion

The available safety information for this compound indicates that it is an irritant to the skin, eyes, and respiratory system. While comprehensive toxicological data for this specific molecule is not yet available, the known hazards of the 1,2,4-triazole scaffold warrant a cautious approach. By adhering to the handling, storage, and personal protection guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with novel chemical entities.

References

-

Safety Data Sheet: 2-(1H-1,2,4-Triazol-3-yl)pyridine. TCI Chemicals.

-

International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. INCHEM.

-

Safety Data Sheet: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4,4'-disulfonic acid disodium salt hydrate. Chemos GmbH & Co.KG.

-

Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole. Thermo Fisher Scientific.

-

Safety Data Sheet: 1-(2-chlorophenyl)-5-pyridin-4-yl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. AK Scientific, Inc.

-

5-(4-pyridyl)-1,2,4-triazole, 99%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

-

Material Safety Data Sheet: 3-Amino-1,2,4-triazole. Spectrum Chemical.

-

Safety Data Sheet: Terpinolene. Sigma-Aldrich.

-

Safety Data Sheet: 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.

-

Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.

-

Safety Data Sheet: 3-Amino-1,2,4-triazole. Santa Cruz Biotechnology.

-

Safety Data Sheet: 4-Phenyl-1,2,4-triazoline-3,5-dione. Sigma-Aldrich.

-

Safety Data Sheet: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt. Chemos GmbH & Co.KG.

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.

-

Appendix 1--Personal Protective Equipment Requirements. California Department of Pesticide Regulation.

-

Safety Data Sheet: 1,2,4-Triazole. ChemicalBook.

-

Safety Data Sheet: 1,2,4-TRIAZOLE. Central Drug House (P) Ltd.

-

Safety Data Sheet: 5-(2-Cyano-4-pyridyl)-3-(4-pyridyl)-1,2,4-triazole. Sigma-Aldrich.

-

Safety Data Sheet: 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole. Thermo Fisher Scientific.

-

Safety data sheet: CleanTEX 10. Pramol-Chemie AG.

-

This compound, 99%, Thermo Scientific Chemicals. Fisher Scientific.

-

Safety Data Sheet: Spheerol LMM. Castrol.

-

3,5-Di(4-pyridinyl)-1H-1,2,4-triazol-1-amine Safety Data Sheet. Echemi.

-

Triazole fungicide metabolites toxicology. Food and Agriculture Organization of the United Nations.

-

Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems.

-

Safety Data Sheet: Organic Solvents Standard. Carl ROTH.

-

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol. Sigma-Aldrich.

-

This compound. CymitQuimica.

-

5-(4-PYRIDYL)-1,2,4-TRIAZOLE [CAS: 36770-50-0]. Oakwood Chemical.

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI.

-

1,2,4-triazole (Ref: CGA 71019). AERU - University of Hertfordshire.

-

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol. Chem-Impex International.

-

1,2,4-Triazole. Wikipedia.

-

Fire Extinguisher Types. National Fire Protection Association (NFPA).

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.

Sources

- 1. This compound, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fao.org [fao.org]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemos.de [chemos.de]

- 8. chemos.de [chemos.de]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,2,4-triazole (Ref: CGA 71019) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Discovery and History of Pyridyl-Substituted 1,2,4-Triazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its metabolic stability, capacity for hydrogen bonding, and dipole character.[1][2] The strategic incorporation of a pyridyl substituent onto this heterocyclic core has emerged as a powerful approach in drug design, often enhancing biological activity and fine-tuning physicochemical properties.[3][4] This guide provides a comprehensive exploration of the discovery and history of pyridyl-substituted 1,2,4-triazoles, from the foundational synthetic reactions of the early 20th century to their modern applications in the development of novel therapeutics. We will delve into the causality behind key synthetic choices, present detailed experimental protocols, and examine the structure-activity relationships that underscore their continued relevance for researchers, scientists, and drug development professionals.

Foundational Chemistry: The Genesis of the 1,2,4-Triazole Scaffold

The journey of pyridyl-substituted 1,2,4-triazoles begins with the pioneering work that first enabled the construction of the parent triazole ring. Two classical named reactions, developed over a century ago, remain cornerstones of heterocyclic chemistry and provide the fundamental logic for many modern synthetic routes.

The Einhorn-Brunner Reaction (1905, 1914)

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction is a robust method for synthesizing substituted 1,2,4-triazoles.[5][6][7][8] The reaction involves the acid-catalyzed condensation of imides (diacylamines) with hydrazines.[6][7]

Causality and Mechanistic Insight: The reaction's utility lies in its predictable regioselectivity when using unsymmetrical imides. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon of the protonated imide.[6] Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole ring, a crucial consideration for targeted synthesis.[5][7]

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this reaction provides a direct route to 1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[9] While conceptually straightforward, the classical Pellizzari reaction is often hampered by the need for high temperatures (>200°C) and long reaction times, which can lead to low yields and side product formation.[9][10]

Causality and Modern Enhancements: The high activation energy required is a significant drawback. To overcome this, modern protocols frequently employ microwave irradiation, which dramatically reduces reaction times from hours to minutes and often improves yields, presenting a more efficient and greener alternative.[9]

Synthesis and Application of Pyridyl-Substituted 1,2,4-Triazoles

The incorporation of a pyridine ring into the 1,2,4-triazole scaffold marks a significant step toward creating molecules with enhanced pharmacological potential.[3][4] The pyridine moiety, itself a common feature in pharmaceuticals, can modulate solubility, participate in crucial hydrogen bonding interactions with biological targets, and alter the electronic properties of the entire molecule.[11]

Synthetic Strategies

The synthesis of these hybrid molecules often involves multi-step sequences that adapt classical methods. A common and effective strategy begins with a pyridine-containing building block, such as isonicotinic acid hydrazide (isoniazid), and uses it to construct the triazole ring.

Key Therapeutic Applications and Structure-Activity Relationships (SAR)

The fusion of pyridine and 1,2,4-triazole rings has yielded compounds with a wide spectrum of biological activities.[3][12]

-

Anticancer: Numerous studies have reported the design of pyridyl-triazole hybrids as potential anticancer agents.[13][14] The triazole moiety can act as a stable scaffold, while substitutions on an attached benzyl group via a thioether linkage allow for systematic exploration of SAR. For instance, compounds with electron-withdrawing groups like bromine on the benzyl ring have shown enhanced activity against melanoma cell lines.[13]

-

Antitubercular: Pyridyl-1,2,4-triazole derivatives have shown promise as specific anti-mycobacterial agents.[15] SAR studies on a series of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis revealed that the position of substituents on the pyridyl ring is crucial for activity. A lipophilic chain at the C5 position of the pyridine ring was found to directly correlate with increased anti-Mtb potency, while moving the substituent to the C6 position resulted in a loss of activity.[16]

-

Neuroprotective: In the context of Parkinson's disease, 5-(4-pyridinyl)-1,2,4-triazole derivatives have been identified as inhibitors of alpha-synuclein aggregation.[17] Optimization of this chemotype led to the discovery of compounds capable of preventing neurotoxin-induced bradykinesia in vivo.[17]

-

Antimicrobial and Antioxidant: A broad range of pyridyl substituted thiazolyl triazoles have been synthesized and evaluated for antimicrobial and antioxidant properties.[11] Research indicates that derivatives containing a 3-pyridyl moiety often exhibit higher antibacterial activity, particularly against Gram-positive bacteria, while those with a 4-pyridyl moiety show notable antioxidant activity.[11]

| Compound Class/Modification | Target/Activity | Key SAR Finding | Reference |

| 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Anticancer (Melanoma) | 4-Bromo substitution on the benzyl ring enhanced cytotoxic activity. | [13] |

| 1,2,4-Triazolyl Pyridines | Antitubercular (M. tuberculosis) | Lipophilic chain length at C5 of the pyridine ring is directly proportional to activity. | [16] |

| 5-(4-Pyridinyl)-1,2,4-triazoles | Neuroprotection (Parkinson's) | Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate showed in vivo efficacy. | [17] |

| Pyridyl substituted thiazolyl triazoles | Antimicrobial/Antioxidant | 3-pyridyl moiety favored antibacterial activity; 4-pyridyl moiety favored antioxidant activity. | [11] |

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis of key intermediates and final pyridyl-substituted 1,2,4-triazole compounds.

Protocol 1: Synthesis of 4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole

This protocol describes a foundational step in creating a versatile intermediate for further derivatization, starting from isonicotinic acid hydrazide.

Materials:

-

Isonicotinic acid hydrazide

-

Potassium hydroxide

-

Carbon disulfide

-

Hydrazine hydrate (80%)

-

Absolute ethanol

-

Water

Step-by-Step Methodology:

-

Formation of Potassium Dithiocarbazate:

-

In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

-

Add isonicotinic acid hydrazide (0.10 mol) to the solution and cool the mixture in an ice bath.

-

Add carbon disulfide (0.15 mol) dropwise over 30 minutes with constant stirring.

-

Continue stirring the reaction mixture for 10-12 hours at room temperature.

-

Collect the precipitated potassium dithiocarbazate salt by filtration, wash with cold ether, and dry under vacuum.[18]

-

-

Cyclization to form the Triazole:

-

To a suspension of the dried potassium salt (0.10 mol) in water (20 mL), add hydrazine hydrate (0.20 mol).

-

Reflux the mixture with stirring for 4-5 hours. The color of the reaction mixture will change, and hydrogen sulfide gas will evolve (use a fume hood).

-

Cool the reaction mixture to room temperature and dilute with cold water.

-

Acidify the solution carefully with dilute hydrochloric acid or acetic acid to precipitate the product.

-

Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to yield the pure 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole.[18]

-

Protocol 2: Synthesis of 3-thio-Substituted Pyridyl-1,2,4-Triazoles

This protocol details the S-alkylation of a mercapto-triazole intermediate to generate a library of final compounds.

Materials:

-

5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (or similar intermediate)

-

Sodium metal

-

Dry methanol

-

N,N-dimethylformamide (DMF)

-

Substituted benzyl halide (e.g., 4-bromobenzyl bromide)

Step-by-Step Methodology:

-

Preparation of Sodium Methoxide:

-

In a dry flask under an inert atmosphere, carefully add sodium (6 mmol) to dry methanol to prepare a fresh solution of sodium methoxide.

-

-

Coupling Reaction:

-

To the sodium methoxide solution, add the pyridine-linked 1,2,4-triazole-3-thiol intermediate (6 mmol).

-

In a separate flask, dissolve the desired substituted benzyl halide (6 mmol) in dry DMF.

-

Add the benzyl halide solution to the triazole solution and stir the mixture at room temperature.[13]

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pure compound.

-

Confirm the structure using IR, NMR, and Mass Spectrometry.[13]

-

Conclusion and Future Outlook

The historical development of synthetic routes to the 1,2,4-triazole core, from the classical Einhorn-Brunner and Pellizzari reactions to modern microwave-assisted methods, has provided a robust platform for medicinal chemists. The strategic introduction of the pyridyl moiety has proven to be a highly effective strategy for generating novel compounds with a remarkable diversity of biological activities, including anticancer, antitubercular, and neuroprotective properties.[13][16][17]

The continued exploration of this chemical space is highly promising. Future research will likely focus on developing more efficient and regioselective synthetic methods, exploring novel substitutions on both the triazole and pyridine rings to target new biological pathways, and employing computational modeling to rationally design the next generation of pyridyl-substituted 1,2,4-triazole-based therapeutics. The versatility and proven track record of this scaffold ensure its place as a cornerstone of drug discovery for years to come.

References

- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. (2025). Benchchem.

- Einhorn–Brunner reaction. Wikipedia.

- Pellizzari reaction. Wikipedia.

- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. (2025). Benchchem.

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. (2025). Benchchem.

- 1,2,4-Triazole. Wikipedia.

- Einhorn-Brunner Reaction. Merck Index.

- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (2025). Benchchem.

- Pellizzari Reaction Mechanism | Organic Chemistry. (2020). YouTube.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).

- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022). ACS Chemical Neuroscience.

- Review on Design and Development of Pyridyl Triazole Derivatives. (2024).

- Review on Design and Development of Pyridyl Triazole Deriv

- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2023). PMC.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.

- Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). Brazilian Journal of Pharmaceutical Sciences.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022).

- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2019). Molecules.

- Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (2014). Arabian Journal of Chemistry.

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]

- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Einhorn-Brunner Reaction [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. researchgate.net [researchgate.net]

- 15. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]

- 16. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and computational studies of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole.